2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(furan-2-yl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEWFMMCCVQMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, resulting in high yields of the desired product . The reaction conditions are straightforward and efficient, making it a practical method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in various biological assays to study its interactions with biological targets.
Industrial Applications: It may find applications in the synthesis of other complex molecules and materials used in various industries.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Substituent Position and Chain Length
- SCH 442416 : Features a 3-(4-methoxyphenyl)propyl chain at position 7 and a furyl group at position 2. The extended propyl chain improves A2A receptor binding (Ki = 0.8 nM) compared to shorter ethyl or methyl chains, highlighting the importance of substituent length in optimizing affinity .
- ZM241385 : Contains a 4-hydroxyphenethyl group at position 6. The hydroxyl group enhances hydrophilicity and hydrogen bonding with the A2A receptor, increasing selectivity over A1 receptors .
- Compound 6a (from ): Substituted with a 4′-chlorobenzylamino group at position 7, this derivative inhibits tubulin polymerization (IC50 = 0.12 µM), demonstrating the scaffold’s versatility beyond adenosine receptor targeting .
Substituent Electronic Effects
- 7-Hydroxy Derivatives: Replacing the methoxy group with a hydroxyl group (e.g., 5-amino-7-[3-(4-hydroxyphenyl)propyl]-2-(2-furyl)pyrazolo-triazolo-pyrimidine) improves water solubility and A2A affinity (Ki = 0.5 nM), suggesting electronic modulation enhances receptor interactions .
- 7-Chloro Analogues : Chlorine substitution at position 7 (e.g., 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine) shifts activity toward antiproliferative effects, with IC50 values of 8.2 µM against leukemia cells .
Pharmacological and Physicochemical Properties
- Metal Complexation : Derivatives like 7-oxo-5-phenyl-triazolo[1,5-a]pyrimidine form antiparallel-coordinated metal complexes (e.g., Cu(II), Ni(II)), which exhibit unique electronic properties for catalytic or materials science applications .
- Herbicidal Activity : Sulfonamide-substituted triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) inhibit plant acetolactate synthase (ALS), demonstrating the scaffold’s agricultural utility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis is typically employed, starting with a triazole precursor (e.g., 3,5-diamino-1,2,4-triazole) reacting with substituted aryl aldehydes or ketones. Key steps include cyclocondensation under reflux in polar solvents like dimethylformamide (DMF) or acetic acid. For example, refluxing at 100–120°C for 6–12 hours enhances cyclization efficiency. Solvent polarity and temperature control are critical to avoid side reactions (e.g., dimerization). Post-reaction purification via column chromatography or recrystallization in ethanol improves yield (65–80%) .
Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR/IR : Use H and C NMR to confirm substituent positions (e.g., furyl and methoxyphenyl groups). IR spectroscopy identifies functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water. Analyze bond lengths and angles (e.g., triazolo-pyrimidine core dihedral angles ~5–10°) to validate steric and electronic effects .
Q. What preliminary assays are recommended to evaluate the compound's biological activity?
- Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use cell-based viability assays (MTT or resazurin) to screen for cytotoxicity. Compare results with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line consistency). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions. Use molecular docking to correlate binding poses with activity trends .
Q. What in silico strategies are effective for predicting binding affinity with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral proteases). Focus on hydrogen bonding with the triazolo nitrogen and π-π stacking with aromatic substituents .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
Q. How can synthetic byproducts or low yields be mitigated during scale-up?
- Methodology :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates. Optimize stoichiometry (e.g., 1.2:1 molar ratio of triazole to aldehyde) to reduce unreacted starting material .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) and improve yield by 10–15% via controlled microwave heating .
Q. What strategies enhance the compound's solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve lipophilicity. Test hydrolysis kinetics in simulated gastric fluid .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion and sustained release .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural validation?
- Methodology :
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 7-(3-methoxyphenyl) derivatives) to identify expected shifts. For example, the furyl proton typically appears at δ 6.5–7.0 ppm in H NMR .
- DFT Calculations : Use Gaussian09 to simulate NMR spectra and validate experimental data. Deviations >0.3 ppm may indicate impurities or tautomerism .
Key Considerations for Experimental Design
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor cyclization but may require thorough drying to prevent hydrolysis .
- Biological Replicates : Use n ≥ 3 replicates in assays to account for variability. Include positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
